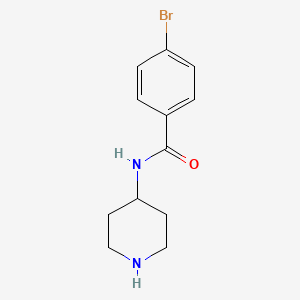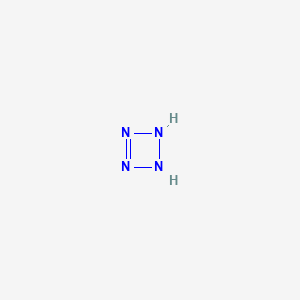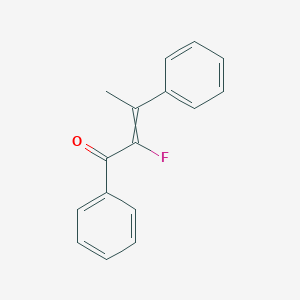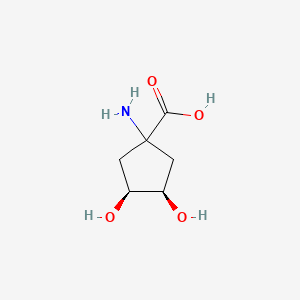
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reduction of a suitable precursor, such as a cyclopentene derivative, followed by amination and hydroxylation steps. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentylamines.
Scientific Research Applications
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds are also chiral amino acid derivatives with different side chains.
Uniqueness
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and cyclopentane ring structure. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
286470-54-0 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3S,4R)-1-amino-3,4-dihydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c7-6(5(10)11)1-3(8)4(9)2-6/h3-4,8-9H,1-2,7H2,(H,10,11)/t3-,4+,6? |
InChI Key |
CZUJIDAJZNQSHF-WBMBKJJNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)O)O |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


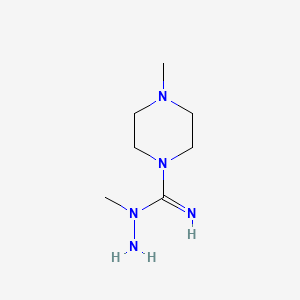
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
